Home > Products > Screening Compounds P79504 > 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine
6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine - 537667-14-4

6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine

Catalog Number: EVT-2996377
CAS Number: 537667-14-4
Molecular Formula: C15H15ClN6
Molecular Weight: 314.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial agents: Research suggests that 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine and its derivatives exhibit promising activity against Mycobacterium tuberculosis [, ].
  • Anticancer agents: Studies have demonstrated that certain derivatives of this compound exhibit anticancer activity against various cancer cell lines, including breast cancer cells [].
  • 5-HT7 receptor antagonists: This compound serves as a scaffold for developing selective 5-HT7 receptor antagonists, which are being investigated for their potential therapeutic applications in various central nervous system disorders [].
Overview

6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine is a synthetic compound with the molecular formula C15H15ClN6. It belongs to a class of purine derivatives, which are significant in pharmacology and medicinal chemistry due to their biological activity. This compound has been studied for its potential applications in various therapeutic areas, particularly as an antitumor agent and in the treatment of neurological disorders.

Source and Classification

This compound can be classified as a piperazine derivative due to the presence of the piperazine moiety, which is known for its diverse biological properties. The chlorophenyl group enhances its pharmacological profile, making it a subject of interest in drug design. The compound is cataloged in chemical databases such as PubChem, where it is identified by the Compound Identifier (CID) 5000906 .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine typically involves several key steps:

  1. Formation of the Piperazine Ring: This is achieved through the reaction of 3-chlorophenyl derivatives with piperazine under basic conditions.
  2. Purine Nucleobase Construction: The piperazine derivative is then reacted with appropriate purine precursors to form the final compound. This often involves cyclization reactions that create the purine scaffold.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate the desired compound in high purity.

The synthetic routes may vary based on specific experimental conditions and starting materials used .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine consists of a purine base linked to a piperazine ring substituted with a chlorophenyl group. The structural formula can be represented as follows:

C15H15ClN6\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_{6}

Key structural features include:

  • A piperazine ring, which contributes to its biological activity.
  • A chlorophenyl substituent, which may influence its interaction with biological targets.

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation and potential binding interactions .

Chemical Reactions Analysis

Reactions and Technical Details

The compound undergoes various chemical reactions, typical for purine derivatives:

  1. Nucleophilic Substitution: The chlorine atom on the chlorophenyl group can be replaced by nucleophiles, allowing for further functionalization.
  2. Hydrogenation: Under certain conditions, hydrogenation may occur, affecting the aromaticity of the chlorophenyl group.
  3. Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form more complex structures.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create analogs with improved efficacy .

Mechanism of Action

Process and Data

The mechanism of action for 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine involves interaction with specific biological targets, such as enzymes or receptors implicated in disease processes.

  1. Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in nucleotide metabolism or signaling pathways, leading to altered cellular functions.
  2. Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems or other signaling cascades.

Experimental data from biological assays are essential to elucidate these mechanisms fully .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine include:

  • Molecular Weight: Approximately 286.77 g/mol
  • Melting Point: Specific melting point data may vary; typically needs experimental determination.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical properties include stability under various pH conditions and reactivity towards electrophiles due to the presence of nitrogen atoms in the purine structure .

Applications

Scientific Uses

6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine has potential applications in:

  • Pharmacology: As a lead compound for developing new drugs targeting cancer or neurological disorders.
  • Biochemistry: In studies related to nucleic acid metabolism and enzyme inhibition.
  • Medicinal Chemistry: For synthesizing novel analogs with improved therapeutic profiles.

Research continues into its efficacy and safety profiles, paving the way for clinical applications .

Synthetic Chemistry and Structural Optimization of 6-[4-(3-Chlorophenyl)piperazin-1-yl]-9H-Purine Hybrids

The strategic integration of purine and piperazine pharmacophores has enabled the development of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine derivatives as privileged scaffolds in medicinal chemistry. These hybrids exhibit tailored biological activities through systematic structural optimization, including piperazine functionalization, linker diversification, and physicochemical property modulation.

Multi-Step Synthesis Strategies for 6-[4-(3-Chlorophenyl)piperazin-1-yl]-9H-Purine Core

The synthesis of the purine-piperazine core employs convergent multi-step protocols that ensure regioselective modification. A representative route begins with 6-chloropurine as the foundational building block, which undergoes nucleophilic aromatic substitution with N-protected piperazines under mild conditions (40–60°C, aprotic solvents). Key steps include:

  • Microwave-assisted glycosylation for ribose-modified analogues, enhancing reaction efficiency (75.7% yield in 30 minutes vs. 12–24 hours conventionally) [7].
  • Protection-deprotection sequences using acetyl or Boc groups to ensure chemoselective N-alkylation at the purine C6 position. For example, Boc-piperazine reacts with 6-chloropurine intermediates, followed by acidic deprotection to yield the free piperazine precursor [5].
  • Final coupling of the deprotected piperazine with 1-chloro-3-iodobenzene via Buchwald-Hartwig amination, achieving >80% yield with Pd-based catalysts [4].

Table 1: Synthetic Routes to Purine-Piperazine Cores

Synthetic StrategyKey Reagents/ConditionsYield RangeRegioselectivity Control
Nucleophilic DisplacementK₂CO₃/DMF, 60°C, 12h70–85%C6 selectivity >95%
Microwave Glycosylation1,2,3,5-tetra-O-acetyl-β-D-ribofuranose75.7%N9-ribosylation exclusively
Catalytic AminationPd₂(dba)₃/Xantphos, toluene, reflux80–92%Minimizes N1/N7 alkylation byproducts

Functionalization of Piperazine Substituents: Alkyl, Aryl, and Heteroaryl Modifications

Piperazine N4-substitution profoundly modulates target affinity and physicochemical properties. Synthetic approaches leverage:

  • N-Alkylation: Treatment of the piperazine-purinyl core with alkyl halides (e.g., ethyl bromoacetate) in the presence of cesium carbonate and sodium iodide in DMSO, yielding esters for further hydrolysis [4].
  • Aryl/Heteroaryl Coupling: Introduction of substituted phenyl groups (e.g., 4-trifluoromethylphenyl, 3,4-dichlorophenyl) via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Electron-withdrawing groups (e.g., -CF₃) significantly enhance cytotoxicity (IC₅₀ = 5.2–9.2 μM in liver cancer cells) [7].
  • Structure-Activity Relationships (SAR):
  • Lipophilic groups (e.g., diphenylmethyl) increase membrane permeability but may reduce solubility.
  • Polar substituents (e.g., morpholinylethyl) improve aqueous solubility but potentially compromise CNS penetration.
  • 4-Trifluoromethylphenyl analogues demonstrate 10-fold higher antimycobacterial activity versus unsubstituted derivatives [2].

Table 2: Impact of Piperazine N4-Substituents on Bioactivity

Substituent ClassRepresentative GroupBiological Activity EnhancementPhysicochemical Change
AlkylEthylsulfonylhCB1 Ki = 1.2 nM; >700-fold CB2 selectivity [5]↑ LogP (3.2 → 4.1)
Aryl4-TrifluoromethylphenylIC₅₀ = 5.2 μM (Huh7 cells) [7]↑ Metabolic stability
Heteroaryl2-PyridylModerate hCB1 affinity (Ki = 24 nM) [5]↓ LogP (2.8) vs. phenyl analogues (3.5)
HeterocyclicMorpholinylethylReduced CNS penetration (A→B = 4%) [5]↑ TPSA (60 → 95 Ų)

Role of Linker Chemistry in Binding Affinity: Amides, Sulfonamides, and Ureas

Linkers between the piperazine N4-position and terminal substituents critically influence target engagement through:

  • Hydrogen bonding networks: Ureas and amides form bidentate interactions with residues in CB1 receptors (e.g., D104/S123) [5].
  • Conformational rigidity: Sulfonamides restrict piperazine nitrogen rotation, enhancing selectivity for mycobacterial enoyl reductase (InhA) with IC₅₀ < 50 nM [2].
  • Synthetic accessibility:
  • Sulfonamides: React piperazine with sulfonyl chlorides (e.g., methanesulfonyl chloride) in dichloromethane/triethylamine.
  • Ureas: Employ carbonyldiimidazole (CDI)-activated isocyanates with substituted anilines [5].
  • Amides: Couple carboxylic acids with piperazine via EDC/HOBt activation.Compound 65 (aryl urea derivative) exemplifies optimized linker design, exhibiting Ki = 4 nM at hCB1 and >10,000-fold selectivity over hCB2 due to polar interactions within the CB1 extracellular access channel [5].

Table 3: Linker Groups and Their Binding Effects

Linker TypeExample StructureTarget AffinityKey Structural Advantage
SulfonamidePiperazine-N-SO₂CH₃hCB1 Ki = 24 nM [5]Enhanced metabolic stability
UreaPiperazine-NH-C(O)-NH-Ph-CF₃hCB1 Ki = 4 nM [5]H-bonding with InhA Thr196 (antimycobacterial)
AmidePiperazine-NH-C(O)CH₂-PhModerate antitubercular activity [2]Balance of flexibility/polarity
CarbamatePiperazine-OC(O)OEtReduced affinity vs. ureasSusceptible to esterase hydrolysis

Purine-Piperazine Hybrid Scaffold Optimization for Peripheral Restriction

Minimizing CNS exposure while maintaining peripheral target engagement requires strategic molecular design:

  • Polar surface area expansion: Increasing TPSA to >90 Ų via sulfonamide/urea linkers reduces blood-brain barrier (BBB) penetration. MDCK-mdr1 assays confirm peripheral restriction when A→B permeability is <10% (e.g., 15: A→B = 0%) [5].
  • Molecular weight modulation: Compounds >450 Da show reduced passive BBB diffusion. Hybrids incorporating diphenylmethyl groups (MW = 480–550 Da) exhibit 5-fold lower brain/plasma ratios than rimonabant analogues [5].
  • Acidification strategies: Incorporation of carboxylic acids (e.g., via hydrolysis of ethyl ester intermediates) enhances plasma protein binding, sequestering compounds in peripheral circulation [4].
  • Intramolecular H-bonding: Masking polarity through internal H-bonds (e.g., between purine N1 and piperazine N-H) maintains cell permeability while limiting CNS uptake. X-ray analyses confirm such interactions in otenabant-like scaffolds [5].

Table 4: Structural Optimization for Peripheral Restriction

Parameter ModulatedStructural ChangeEffect on CNS PenetrationPeripheral Efficacy
TPSA (Ų)Urea addition (+40 Ų)↓ MDCK-mdr1 A→B from 18% → 4% [5]Maintained hCB1 binding (Ki < 10 nM)
Molecular weightDiphenylmethyl (+150 Da)↓ Brain/plasma ratio by 5-foldImproved tissue distribution
Ionization stateCarboxylic acid introduction↑ Plasma protein binding (>99%)Enhanced liver exposure (hepatoselectivity)
Intramolecular H-bondPurine N1 to piperazine H↓ Passive diffusion (PAMPA Pe < 1.0)Retained cellular uptake in hepatocytes

Concluding Remarks

The 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine scaffold serves as a versatile template for developing peripherally targeted therapeutics. Through rational synthetic modifications—piperazine functionalization, linker diversification, and strategic physicochemical optimization—this hybrid architecture achieves potent engagement with biological targets (e.g., CB1 receptors, InhA) while minimizing CNS-mediated adverse effects. The continued refinement of these design principles holds significant promise for treating metabolic disorders, infections, and cancers requiring tissue-specific pharmacology.

Properties

CAS Number

537667-14-4

Product Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-7H-purine

Molecular Formula

C15H15ClN6

Molecular Weight

314.78

InChI

InChI=1S/C15H15ClN6/c16-11-2-1-3-12(8-11)21-4-6-22(7-5-21)15-13-14(18-9-17-13)19-10-20-15/h1-3,8-10H,4-7H2,(H,17,18,19,20)

InChI Key

QIXXACAFRCQPFS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3NC=N4

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.